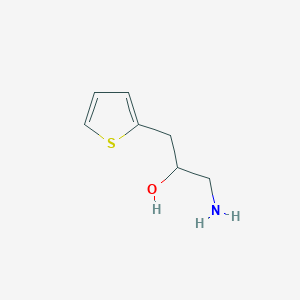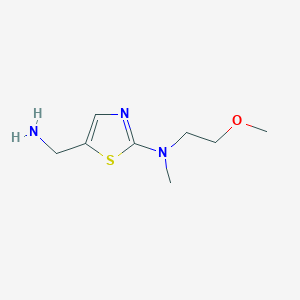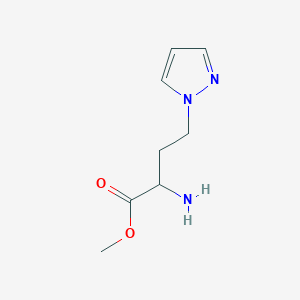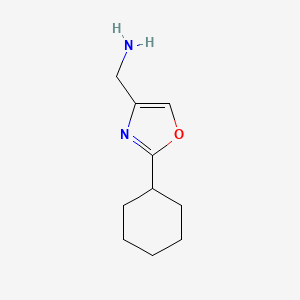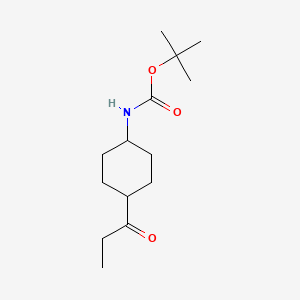![molecular formula C12H22N2O2 B13536873 tert-Butyl (5-aminobicyclo[2.2.1]heptan-2-yl)carbamate](/img/structure/B13536873.png)
tert-Butyl (5-aminobicyclo[2.2.1]heptan-2-yl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-butyl N-{5-aminobicyclo[2.2.1]heptan-2-yl}carbamate: is a chemical compound with the molecular formula C12H22N2O2. It is a derivative of bicyclo[2.2.1]heptane, a structure known for its rigidity and unique spatial arrangement. This compound is often used in various chemical and pharmaceutical research applications due to its interesting chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-{5-aminobicyclo[2.2.1]heptan-2-yl}carbamate typically involves the reaction of a bicyclo[2.2.1]heptane derivative with tert-butyl carbamate. The reaction conditions often include the use of a suitable solvent, such as dichloromethane, and a catalyst, such as a base like triethylamine. The reaction is usually carried out at room temperature and monitored using techniques like thin-layer chromatography (TLC) to ensure completion.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for larger volumes, ensuring the purity of the final product through recrystallization or chromatography, and implementing safety measures to handle the chemicals involved.
Chemical Reactions Analysis
Types of Reactions: tert-butyl N-{5-aminobicyclo[2.2.1]heptan-2-yl}carbamate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry: In chemistry, tert-butyl N-{5-aminobicyclo[221]heptan-2-yl}carbamate is used as a building block for the synthesis of more complex molecules
Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. Its unique structure allows it to fit into specific binding sites on proteins or enzymes, making it a useful tool in the study of biochemical pathways and molecular interactions.
Medicine: In medicinal chemistry, tert-butyl N-{5-aminobicyclo[2.2.1]heptan-2-yl}carbamate is explored for its potential therapeutic properties. Researchers investigate its ability to modulate biological targets, such as receptors or enzymes, which could lead to the development of new drugs for various diseases.
Industry: In the industrial sector, this compound may be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals. Its stability and reactivity make it a versatile compound for various industrial applications.
Mechanism of Action
The mechanism of action of tert-butyl N-{5-aminobicyclo[2.2.1]heptan-2-yl}carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s rigid structure allows it to fit into binding sites with high specificity, potentially inhibiting or activating the target’s function. The exact pathways involved depend on the specific biological context and the target molecule.
Comparison with Similar Compounds
- tert-butyl N-{5-aminobicyclo[2.2.1]heptan-2-yl}methylcarbamate
- tert-butyl N-(2-azabicyclo[2.2.1]heptan-5-yl)carbamate
Comparison: Compared to similar compounds, tert-butyl N-{5-aminobicyclo[2.2.1]heptan-2-yl}carbamate stands out due to its unique combination of a tert-butyl group and a bicyclo[2.2.1]heptane scaffold. This combination imparts specific chemical properties, such as increased stability and reactivity, making it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C12H22N2O2 |
|---|---|
Molecular Weight |
226.32 g/mol |
IUPAC Name |
tert-butyl N-(5-amino-2-bicyclo[2.2.1]heptanyl)carbamate |
InChI |
InChI=1S/C12H22N2O2/c1-12(2,3)16-11(15)14-10-6-7-4-8(10)5-9(7)13/h7-10H,4-6,13H2,1-3H3,(H,14,15) |
InChI Key |
RFIXMSWESLSEBY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC2CC1CC2N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


